molecular formula C7H8Cl2N2O B13700230 2,3-Dichloro-5-methoxyphenylhydrazine

2,3-Dichloro-5-methoxyphenylhydrazine

Cat. No.: B13700230
M. Wt: 207.05 g/mol
InChI Key: BCBAEXPRJMBEHS-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methoxyphenylhydrazine is a substituted phenylhydrazine derivative featuring chlorine atoms at positions 2 and 3 of the aromatic ring and a methoxy group (-OCH₃) at position 5. This compound likely serves as a precursor in synthesizing heterocyclic frameworks, such as pyrazolines or triazoles, which are pivotal in pharmaceutical and materials science research. Its reactivity is influenced by the electron-withdrawing chlorine atoms and the electron-donating methoxy group, creating a polarized aromatic system conducive to nucleophilic or electrophilic substitutions.

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

(2,3-dichloro-5-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H8Cl2N2O/c1-12-4-2-5(8)7(9)6(3-4)11-10/h2-3,11H,10H2,1H3

InChI Key

BCBAEXPRJMBEHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)Cl)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “MFCD32642057” involves a series of synthetic routes that are meticulously designed to ensure the purity and stability of the final product. The synthesis typically starts with the selection of appropriate starting materials, followed by a sequence of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound.

Industrial Production Methods

In an industrial setting, the production of “MFCD32642057” is scaled up using advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and cost-effective production of large quantities of the compound while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

“MFCD32642057” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involving “MFCD32642057” can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “MFCD32642057” typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “MFCD32642057” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

“MFCD32642057” has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: In biological research, “MFCD32642057” is employed in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating specific diseases or as a diagnostic tool in medical imaging.

    Industry: In industrial applications, “MFCD32642057” is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of “MFCD32642057” involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3-Dichloro-5-methoxyphenylhydrazine with structurally related phenylhydrazine derivatives, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Structural Features Molecular Weight Key Properties/Applications References
This compound Cl (2,3), -OCH₃ (5) ~223.0 (free base) High polarity due to dual Cl substituents; potential use in anticancer or antimicrobial agent synthesis. Inferred
(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride Cl (2), -OCH₃ (5), hydrochloride salt 209.07 Used in pyrazoline synthesis; exhibits moderate yield (80–85%) and stability under acidic conditions.
(5-Chloro-2-methoxyphenyl)hydrazine Cl (5), -OCH₃ (2) ~172.6 (free base) Positional isomer with altered electronic properties; lower steric hindrance at position 2 enhances reactivity.
(2-Fluoro-5-methylphenyl)hydrazine hydrochloride F (2), -CH₃ (5), hydrochloride salt 195.6 Fluorine substitution increases electronegativity, improving binding affinity in enzyme inhibition studies.
[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride Cl (2), -CF₃ (5), hydrochloride salt 259.5 Strong electron-withdrawing -CF₃ group enhances oxidative stability; used in agrochemical intermediates.
(2-Chloro-3-methoxyphenyl)hydrazine Hydrochloride Cl (2), -OCH₃ (3), hydrochloride salt 209.5 Methoxy at position 3 reduces steric hindrance, favoring cyclization reactions in heterocycle synthesis.

Key Comparative Insights:

Substituent Position Effects :

  • Chlorine at position 2 (meta to hydrazine) in this compound increases electrophilicity compared to para-substituted analogs like (5-chloro-2-methoxyphenyl)hydrazine . This enhances reactivity in coupling reactions.
  • Methoxy groups at position 5 (vs. 3 in ) alter electron density distribution, affecting solubility and interaction with biological targets.

Halogen vs. Alkoxy Substitutions: Fluorinated analogs (e.g., ) exhibit higher metabolic stability but lower synthetic yields compared to chlorinated derivatives due to fluorine’s strong electronegativity.

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